"synthesis and characterization of N,2-bis(4-fluorophenyl)acetamide"
"synthesis and characterization of N,2-bis(4-fluorophenyl)acetamide"
Technical Monograph: Synthesis and Characterization of N,2-bis(4-fluorophenyl)acetamide
Executive Summary
This technical guide details the synthesis and characterization of N,2-bis(4-fluorophenyl)acetamide (CAS Registry Number implied: Analogous to 351-83-7 family). This compound represents a critical scaffold in medicinal chemistry, specifically within the class of diarylacetamides. The incorporation of fluorine atoms at the para-positions of both the aniline and the phenylacetic acid moieties serves two primary functions in drug design:
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Metabolic Stability: Blocking the para-position prevents rapid oxidative metabolism by Cytochrome P450 enzymes.
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Lipophilicity Modulation: Fluorine substitution alters the logP, enhancing membrane permeability while maintaining steric compactness similar to hydrogen.
This guide prioritizes the Acyl Chloride Method for its scalability and high yield, while providing a Carbodiimide Coupling Method as a milder alternative for sensitive substrates.
Retrosynthetic Analysis & Strategy
The target molecule, N,2-bis(4-fluorophenyl)acetamide, is constructed via the formation of a secondary amide bond. The retrosynthetic disconnection reveals two commercially available precursors: 4-fluoroaniline and 4-fluorophenylacetic acid .
Strategic Pathway
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Bond Disconnection: C–N Amide bond.
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Electrophile: 4-Fluorophenylacetyl chloride (generated in situ) or activated ester.
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Thermodynamic Driver: Formation of a stable amide bond and removal of HCl (via base) or Urea (via coupling agent).
Figure 1: Retrosynthetic breakdown of the target diarylacetamide.
Experimental Protocols
Method A: Acid Chloride Activation (Standard High-Yield Protocol)
Best for: Gram-scale synthesis, high purity requirements.
Reaction Scheme:
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv.[4] | Mass/Vol | Role |
| 4-Fluorophenylacetic acid | 154.14 | 1.0 | 1.54 g | Starting Material (Acid) |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 | 1.1 mL | Chlorinating Agent |
| 4-Fluoroaniline | 111.12 | 1.0 | 1.11 g | Nucleophile |
| Triethylamine (Et₃N) | 101.19 | 1.2 | 1.7 mL | HCl Scavenger |
| Dichloromethane (DCM) | - | - | 20 mL | Solvent (Anhydrous) |
Step-by-Step Procedure:
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Activation (Acid Chloride Formation):
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In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluorophenylacetic acid (10 mmol) in anhydrous DCM (10 mL).
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Critical Step: Add Thionyl Chloride (15 mmol) dropwise under nitrogen atmosphere. Add a catalytic drop of DMF to accelerate the reaction.
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Reflux at 40°C for 2 hours. Monitor gas evolution (SO₂/HCl).
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Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow oil). Do not purify.
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Coupling (Amide Formation):
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Redissolve the crude acid chloride in fresh anhydrous DCM (10 mL).
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In a separate vessel, mix 4-fluoroaniline (10 mmol) and Triethylamine (12 mmol) in DCM (10 mL). Cool this mixture to 0°C in an ice bath.
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Addition: Add the acid chloride solution dropwise to the amine solution over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
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Allow the mixture to warm to room temperature and stir for 4 hours.
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Workup:
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Quench the reaction with 1M HCl (20 mL) to neutralize excess amine and dissolve triethylamine salts.
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Separate the organic layer and wash sequentially with:
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1M HCl (20 mL)
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Saturated NaHCO₃ (20 mL) – removes unreacted acid.
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Brine (20 mL)
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Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purification:
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Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene/Hexane to obtain white needle-like crystals.
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Method B: EDC Coupling (Green/Mild Protocol)
Best for: Small scale, avoiding noxious SOCl₂.
Procedure:
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Dissolve 4-fluorophenylacetic acid (1.0 eq) and 4-fluoroaniline (1.0 eq) in DMF or DCM.
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Add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
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Add DIPEA (2.0 eq) and stir at room temperature for 12 hours.
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Dilute with Ethyl Acetate, wash with citric acid (aq), NaHCO₃, and brine.
Characterization Framework
The identity of the synthesized compound must be validated using a multi-modal approach. The presence of two distinct fluorine environments makes NMR the primary diagnostic tool.
Predicted NMR Data (DMSO-d₆)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| ¹H | 10.15 | Singlet (br) | 1H | NH Amide | Downfield shift due to H-bonding and electron withdrawal by carbonyl. |
| ¹H | 7.55 - 7.65 | Multiplet | 2H | Ar-H (Aniline ring, ortho to N) | Deshielded by amide nitrogen. |
| ¹H | 7.25 - 7.35 | Multiplet | 2H | Ar-H (Acid ring, ortho to CH₂) | Typical benzylic aromatic range. |
| ¹H | 7.10 - 7.20 | Multiplet | 4H | Ar-H (Both rings, meta to substituents) | Overlapping signals due to F-coupling ( |
| ¹H | 3.65 | Singlet | 2H | CH₂ (Benzylic) | Alpha to carbonyl and phenyl ring. |
| ¹³C | 169.5 | Singlet | - | C=O | Amide carbonyl. |
| ¹³C | 160.5, 158.5 | Doublets ( | - | C-F (Both rings) | Diagnostic large coupling constant confirming F presence. |
| ¹⁹F | -118.0, -120.5 | Singlets (decoupled) | - | Ar-F | Two distinct peaks proving two non-equivalent fluorine environments. |
Mass Spectrometry (HRMS-ESI)
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Molecular Formula:
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Exact Mass: 247.0809 Da
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Observed [M+H]⁺: 248.0882 ± 0.005 Da
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Fragmentation Pattern: Loss of the fluoroaniline moiety (m/z ~111) is a characteristic cleavage of the amide bond.
Workflow Visualization
The following diagram illustrates the critical decision points and purification logic for the synthesis.
Figure 2: Step-by-step reaction and purification workflow.[1]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh anhydrous DCM. |
| Dark Coloration | Oxidation of Aniline | Distill 4-fluoroaniline prior to use if it appears brown/red. |
| Oiling Out | Impure Product | Use a seed crystal during recrystallization or switch to Toluene/Hexane system. |
| Extra NMR Peaks | Rotamers or Impurities | Amides can show rotamers, but usually only with N-alkyl groups. Extra peaks likely indicate residual TEA (quartet at 2.5 ppm, triplet at 1.0 ppm). Dry longer under high vacuum. |
References
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PubChem. N-(4-fluorophenyl)acetamide Compound Summary. National Library of Medicine. Available at: [Link]
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Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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PrepChem. Synthesis of N-(2-fluorophenyl)acetamide. (General Amide Synthesis Protocol). Available at: [Link]
